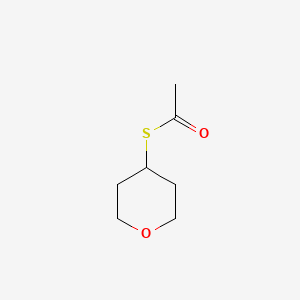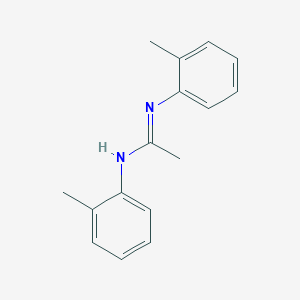![molecular formula C11H17NO3 B8573509 [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B8573509.png)
[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol is an organic compound with a complex structure that includes both amino and hydroxymethyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol typically involves multiple steps, starting with the preparation of the benzene ring substituted with hydroxymethyl groupsCommon reagents used in these reactions include alkyl halides and amines under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxymethyl sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield benzaldehyde derivatives, while reduction of the amino group can produce primary amines .
Wissenschaftliche Forschungsanwendungen
[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of polymers, resins, and other materials with specialized properties
Wirkmechanismus
The mechanism by which [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol exerts its effects involves interactions with various molecular targets. The amino and hydroxymethyl groups enable the compound to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate biochemical pathways and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(3-Aminopropyl)imidazole: Shares the amino-propyl group but has an imidazole ring instead of a benzene ring.
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol: Contains similar amino and hydroxyl groups but differs in the overall structure and functional groups.
Uniqueness: [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol is unique due to its specific combination of functional groups and the resulting chemical properties.
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C11H17NO3/c12-2-1-3-15-11-5-9(7-13)4-10(6-11)8-14/h4-6,13-14H,1-3,7-8,12H2 |
InChI-Schlüssel |
SWECNSWVZPFOAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1CO)OCCCN)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzonitrile, 4-[bis(phenylmethyl)amino]-](/img/structure/B8573480.png)
![N-(4-Fluorobenzyl)-3-hydroxy-9,9-dimethyl-4-oxo-4,6,7,9-tetrahydropyrimido[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B8573492.png)

![7-[(2-Chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2H-1-benzopyran-2-one](/img/structure/B8573506.png)





